6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Biphenylcarbonitrile Dipole moment Regioisomer comparison

Researchers requiring precise fluorinated biphenyl building blocks face challenges with isomeric impurities that alter target binding. This compound resolves this with a defined 6-fluoro and 3′-OCF₃ substitution pattern. - Offers a unique dual-¹⁹F NMR handle (-110 to -120 ppm for F; -55 to -60 ppm for OCF₃) for probe development. - Its cLogP (3.6-4.1) and MW (281.20 Da) fit fragment-based drug discovery (FBDD) criteria. - Distinct dielectric anisotropy vs. 4′-OCF₃ isomers enables fine-tuning in liquid crystal formulations.

Molecular Formula C14H7F4NO
Molecular Weight 281.20 g/mol
Cat. No. B12063763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
Molecular FormulaC14H7F4NO
Molecular Weight281.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)F
InChIInChI=1S/C14H7F4NO/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7H
InChIKeyVTHQWUKLLDFTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carbonitrile: Core Identity


6-Fluoro-3′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carbonitrile (CAS 1261842-31-2) is a fluorinated biphenylcarbonitrile building block with the molecular formula C14H7F4NO and a molecular weight of 281.20 g·mol⁻¹ . The compound features a 6‑fluoro substituent on the nitrile‑bearing ring and a 3′‑trifluoromethoxy group on the distal ring. This substitution pattern confers distinct electronic properties—the fluorine atom at the 6‑position exerts a strong inductive electron‑withdrawing effect that is conjugated through the biphenyl scaffold in a manner different from isomeric 2‑fluoro or 4‑fluoro analogues, while the meta‑OCF₃ group on the partner ring modulates both lipophilicity and metabolic stability without introducing the para‑directed dipole character seen in 4′‑OCF₃ analogues [1]. The compound is commercially available from multiple suppliers as a research intermediate and screening compound, with CAS registry detail and SMILES notation (N#Cc1ccc(F)c(-c2cccc(OC(F)(F)F)c2)c1) publicly documented .

1
6-Fluoro position designed for reduced steric hindrance in cross-coupling reactions
2
meta-OCF₃ orientation provides distinct dipole vector vs para analogues
3
Dual ¹⁹F NMR handles enable self-reporting probe development

Why Generic Biphenylcarbonitriles Cannot Substitute


Biphenylcarbonitriles are a broad class, but the precise positioning of fluoro and trifluoromethoxy groups critically determines both molecular recognition and physicochemical properties. Closest positional isomers, such as 3′-fluoro‑4‑(trifluoromethoxy)‑[1,1′‑biphenyl]‑3‑carbonitrile (CAS 1214380-02-5) or 2‑fluoro‑3′‑(trifluoromethoxy)‑[1,1′‑biphenyl]‑3‑carbonitrile (CAS 1261864-78-1), share the same atom count and molecular weight but differ in the trajectory of the C–F bond dipole and the steric environment around the nitrile . In medicinal chemistry, the 6‑fluoro position introduces a unique vector that can occupy a lipophilic pocket without the steric clash that a 2‑fluoro group may create near the biphenyl junction, as shown in general biphenyl SAR literature [1]. In materials applications, the dielectric anisotropy and mesophase stability of fluorinated biphenyls are exquisitely sensitive to the location of the lateral fluoro substituent, where a 3‑fluoro (meta‑fluoro) substituent produces a different dipole moment and clearing point than the 6‑fluoro (ortho‑fluoro with respect to the nitrile) arrangement [2]. Simply interchanging these isomers without verifying the positional substitution pattern risks altering target binding, synthetic reactivity, and formulation compatibility.

Target
6-Fluoro, 3′-OCF₃, 3-CN
Substitute
2-Fluoro isomer may introduce steric clash at biaryl junction, altering coupling efficiency and conformation.
Target
meta-OCF₃ dipole vector
Substitute
para-OCF₃ analogue may shift dielectric anisotropy, limiting LC formulation tuning range.
Target
3-CN H-bond acceptor geometry
Substitute
4-CN isomer presents different electrostatic environment and HBA angle, affecting target recognition.

Quantifiable Differentiation Evidence


Meta-OCF₃ vs. Para-OCF₃ Dipole Moment

The target compound carries the trifluoromethoxy group at the 3′ (meta) position of the distal ring, whereas several commercially available close analogues bear the OCF₃ group at the 4′ (para) position, e.g., 6‑hydroxy‑4′‑(trifluoromethoxy)‑[1,1′‑biphenyl]‑3‑carbonitrile or ABT‑100-related biphenylcarbonitriles (CAS 450839-40-4) which possess a 4′‑OCF₃ substituent . In fluorinated biphenyl systems, moving the OCF₃ group from the para to the meta position alters the direction of the group dipole relative to the molecular axis. Published work on analogous biphenyl liquid crystals shows that a meta‑fluoro substituent on one ring produces a dielectric anisotropy (Δε) value that differs by approximately 1.5–3.0 units from its para‑substituted counterpart when measured in nematic host mixtures at 25 °C [1]. Although direct Δε data for this specific compound are not yet published, the established structure–property relationship in fluorobiphenyl systems allows Class‑Level Inference that the meta‑OCF₃ orientation in the target compound yields a distinct dipole vector and reduced molecular symmetry compared to para‑OCF₃ isomers, which is advantageous for applications requiring specific dielectric or orientational properties.

Meta- vs. Para-OCF₃ Dipole
Class-level inference
Estimated Δε shift +1.5 to +3.0 units (meta vs. para OCF₃)
Supports distinct dielectric anisotropy tuning for LC mixtures
Based on class-level fluorobiphenyl data; experimental Δε not yet reported
Biphenylcarbonitrile Dipole moment Regioisomer comparison Liquid crystal

6-Fluoro vs. 2-Fluoro Steric and Electronic Effects

The target compound places the fluorine atom at the 6‑position (ortho to the nitrile on the same ring), whereas a closely related positional isomer, 2‑fluoro‑3′‑(trifluoromethoxy)[1,1′‑biphenyl]‑3‑carbonitrile (CAS 1261864-78-1), has the fluorine at the 2‑position (ortho to the biaryl linkage) . In biphenyl systems, the ortho‑to‑linkage position experiences significant steric interaction with the adjacent ring, which influences the dihedral angle between the two phenyl rings. A 2‑fluoro substituent is known to increase the rotational barrier around the aryl–aryl bond by approximately 8–15 kJ·mol⁻¹ compared to a 6‑fluoro substituent due to greater peri‑planar steric clash with the ortho‑hydrogens of the partner ring [1]. This differential steric demand affects both the conformational distribution and the coupling constant in Pd‑catalyzed cross‑coupling reactions. The 6‑fluoro isomer, having the fluorine remote from the biaryl junction, offers a less hindered aryl bromide/iodide coupling partner in the final synthetic step, which has practical consequences for procurement: the 6‑fluoro isomer can be obtained via a more convergent and higher‑yielding late‑stage Suzuki coupling than the sterically encumbered 2‑fluoro isomer.

6-F vs. 2-F Steric Effect
Data to verify
Rotational barrier increase 8–15 kJ/mol for 2-F isomer
Reduced steric hindrance may improve Suzuki coupling yields
Extrapolated from dynamic NMR studies on analogues
Biphenyl scaffold Fluorine positional isomer Suzuki coupling reactivity Steric hindrance

H-Bond Acceptor Capacity: 3-CN vs. 4-CN

The nitrile group in the target compound is located at the 3‑position of the fluorinated ring, a position that is conjugated with the 6‑fluoro substituent. In contrast, several commercial biphenylcarbonitrile analogues such as 3‑(trifluoromethoxy)‑[1,1′‑biphenyl]‑4‑carbonitrile (CAS not specified) carry the nitrile at the 4‑position [1]. The position of the electron‑withdrawing cyano group influences the electron density of the aromatic ring and its capacity to act as a hydrogen‑bond acceptor (HBA) in protein–ligand interactions. In fluorinated benzonitriles, the Hammett σₘ value for a 3‑CN substituent (σₘ = 0.56) differs from the σₚ value for a 4‑CN substituent (σₚ = 0.66), indicating that a 4‑CN group exerts a stronger resonance electron‑withdrawing effect [2]. This means that a 3‑carbonitrile biphenyl presents a less electron‑deficient ring adjacent to the nitrile, altering its interaction landscape with arginine or lysine side chains in enzyme active sites. Additionally, the electrostatic potential surface around the nitrile nitrogen differs between 3‑CN and 4‑CN isomers due to differences in conjugation with the biphenyl π‑system.

3-CN vs. 4-CN H-Bond Acceptor
Class-level inference
Δσ = 0.10 (σₚ − σₘ); 4-CN is stronger electron-withdrawing
Alters electrostatic environment and HBA geometry
Hammett constants; specific target interactions require validation
Hydrogen bond acceptor Carbonitrile position Molecular recognition Medicinal chemistry

Predicted Lipophilicity Across Isomers

Computational prediction using consensus cLogP models (XLogP3, ACD/Labs, and ChemAxon) indicates that the target compound (6‑F, 3′‑OCF₃, 3‑CN) has a predicted cLogP in the range of 3.6–4.1, whereas its positional isomer 2‑fluoro‑3′‑(trifluoromethoxy)‑3‑(trifluoromethyl)‑1,1′‑biphenyl (CAS 1261726-33-3), which contains a CF₃ group instead of CN, has a reported XLogP3 of 5.7 . Within the narrower family of C14H7F4NO positional isomers, the differential placement of the fluorine atom is predicted to produce cLogP variations of 0.2–0.5 log units. The 6‑fluoro orientation, having the fluorine ortho to the nitrile, creates an intramolecular electrostatic interaction between the C–F and C≡N dipoles that modestly reduces the overall lipophilicity compared to isomers where the fluorine and nitrile are more distant (e.g., 4‑fluoro‑3′‑(trifluoromethoxy)‑[1,1′‑biphenyl]‑3‑carbonitrile) [1]. This subtle cLogP difference is relevant for applications where tight control of LogP is critical to meet Lead‑Likeness criteria (e.g., Rule of 5 compliance, where cLogP < 5 is desirable).

Predicted Lipophilicity
Data to verify
cLogP 3.6–4.1, ~0.2–0.5 lower than 4-F isomer
Supports fine-tuning of lipophilicity for lead optimization
Predicted values; no experimental logP reported
Lipophilicity cLogP Isomer comparison Drug-likeness

Synthetic Accessibility and Intermediate Costs

The target compound (CAS 1261842-31-2) is commercially available in research quantities (typically 100 mg–1 g) with a purity specification of ≥95% from multiple vendors, whereas its non‑fluorinated structural analogue, [1,1′‑biphenyl]‑3‑carbonitrile, 3′‑(trifluoromethoxy)‑ (CAS 192699‑65‑3), which lacks the 6‑fluoro substituent, is also available . The 6‑fluoro atom is introduced via a late‑stage fluorination or through a fluorinated aryl halide precursor, which adds synthetic complexity and cost; however, the resulting compound offers the aforementioned dipole and steric advantages. Based on published synthetic routes for analogous 2‑fluoro‑5‑(trifluoromethoxy)biphenylcarbonitriles, the key intermediate 4‑fluoro‑3‑iodobenzonitrile (or the corresponding boronic acid) is a commercially accessible starting material, making the target compound synthetically viable via one‑step Suzuki–Miyaura coupling [1]. Quantitative price data per gram vary by supplier and purity level, but the target compound's cost‑per‑gram is typically 20–50% higher than the non‑fluorinated congener (CAS 192699‑65‑3), reflecting the added value of the strategic 6‑fluoro substituent for downstream applications.

Synthetic Accessibility & Cost
Data to verify
Cost premium 20–50% vs non-fluorinated congener
Price premium justified when 6-F substituent is essential
Supplier-dependent; research-scale pricing
Synthetic intermediate Procurement cost Building block Commodity chemical

Recommended Application Scenarios


Fragment-Based Drug Discovery and Lead Optimization

The target compound's molecular weight of 281.20 Da and cLogP of 3.6–4.1 place it within the fragment‑like space (MW < 300, cLogP < 3–4) suitable for FBDD screening [1]. Its 3‑carbonitrile group provides a well‑defined hydrogen‑bond acceptor that can anchor the fragment in a protein active site, and the 6‑fluoro substituent offers a vector for growing the fragment towards adjacent hydrophobic pockets without introducing excessive lipophilicity, a common pitfall with the 4‑fluoro isomer (cLogP ~0.2–0.5 units higher) [2]. The meta‑OCF₃ group, unlike a para‑OCF₃, directs the lipophilic contribution laterally, which can be exploited to achieve selectivity for one sub‑pocket over another in a protein with multiple hydrophobic cavities. The compound is recommended as a core fragment for kinase, GPCR, and ion‑channel (e.g., TRPC3/6) target programmes where fluorinated biphenylcarbonitrile scaffolds have already demonstrated nM potency in high‑throughput screening [3].

Liquid Crystal Dopant and Dielectric Tuning

Fluorinated biphenylcarbonitriles are established components of nematic liquid crystal mixtures for display and photonic applications. The target compound's unique combination of a 6‑fluoro and 3′‑OCF₃ substitution pattern is predicted to confer a dielectric anisotropy (Δε) that is distinct from commercially dominant 3,4,5‑trifluoro‑ or 4‑cyano‑3‑fluoro‑type liquid crystals [4]. The meta‑OCF₃ group reduces the symmetry of the molecule, which can suppress the formation of smectic phases at low temperatures and extend the nematic range. This compound is recommended as a dopant (2–8 wt%) in vertically aligned (VA) or in‑plane switching (IPS) liquid crystal mixtures where moderate negative Δε and low rotational viscosity are required. The differentiation from the 4‑OCF₃ isomer (Δε shift of +1.5 to +3.0 units) allows formulators to fine‑tune the dielectric response without altering the core biphenyl architecture.

Agrochemical Intermediate for Fluorinated Actives

Patent US 6,677,479 explicitly identifies fluoro(trifluoromethoxy)biphenylcarbonitriles as versatile intermediates for the synthesis of agrochemicals, including herbicides and fungicides [5]. The target compound's nitrile group can be hydrolysed to a carboxylic acid or reduced to an amine, while the 6‑fluoro and 3′‑OCF₃ substituents remain intact through multiple synthetic transformations. The position of the fluorine atom (6‑fluoro, remote from the biaryl junction) offers improved reactivity in subsequent electrophilic aromatic substitution or metalation reactions compared to the sterically hindered 2‑fluoro isomer. This compound is recommended as a key intermediate for the synthesis of crop protection agents in which metabolic stability conferred by the OCF₃ group and target‑site specificity modulated by the 6‑fluoro substituent are critical parameters.

Chemical Biology Probe and Tool Compound Development

For academic and industrial chemical biology groups, the target compound serves as an excellent scaffold for developing fluorescent or biotinylated probes. The 3‑carbonitrile can be selectively reduced to a primary amine under mild conditions without affecting the 6‑fluoro or 3′‑OCF₃ groups, enabling the attachment of linker moieties to the meta position relative to the biphenyl junction [6]. The 6‑fluoro atom provides a convenient ¹⁹F NMR handle for monitoring cellular uptake, protein binding, and metabolic fate in cell‑based and in vivo studies, with the fluorine resonance appearing in a distinct region (−110 to −120 ppm) that does not overlap with the trifluoromethoxy ¹⁹F signal (−55 to −60 ppm) [7]. This dual‑fluorine‑signature feature is absent from non‑fluorinated or mono‑fluorinated biphenylcarbonitrile analogues, giving the target compound a unique advantage as a self‑reporting chemical biology probe.

Application
Selection Property
Validation Focus
Fragment-based screening workflows
3-CN H-bond acceptor and 6-F growth vector
Binding affinity and selectivity in target assays
LC mixture dielectric tuning
meta-OCF₃ dipole vector for distinct Δε
Nematic phase stability and dielectric response measurement
Agrochemical building block synthesis
6-F remote from biaryl for improved reactivity
Yield in subsequent functionalization steps
¹⁹F NMR probe development
Dual fluorine signatures (Ar–F and OCF₃)
Cellular uptake and protein binding monitored by ¹⁹F NMR
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